N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
CAS No.: 741187-03-1
Cat. No.: VC17338009
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 741187-03-1 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline |
| Standard InChI | InChI=1S/C12H15N3O/c1-3-11-14-12(15-16-11)9-5-7-10(8-6-9)13-4-2/h5-8,13H,3-4H2,1-2H3 |
| Standard InChI Key | ZWEPNTKLOKSNNJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=NO1)C2=CC=C(C=C2)NCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a para-substituted aniline group, where the nitrogen atom is ethylated, and a 5-ethyl-1,2,4-oxadiazole ring is attached at the 4-position of the benzene ring. This arrangement creates a planar, conjugated system that enhances stability and electronic delocalization. The ethyl substituents introduce steric bulk while modulating electronic properties through inductive effects.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | N-Ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline |
| Canonical SMILES | CCC1=NC(=NO1)C2=CC=C(C=C2)NCC |
| XLogP3-AA | 3.2 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorptions at 1620 cm⁻¹ (C=N stretching in oxadiazole) and 3350 cm⁻¹ (N-H stretching in aniline). Nuclear magnetic resonance (NMR) spectra show distinct signals: δ 1.25 ppm (t, 3H, CH₂CH₃), δ 3.45 ppm (q, 2H, NCH₂), and δ 7.85 ppm (d, 2H, aromatic protons).
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis typically proceeds via a two-step protocol:
-
Formation of the Oxadiazole Core: Amidoximes react with nitrile derivatives under basic conditions (e.g., NaOH/DMSO) to form the 1,2,4-oxadiazole ring via cyclodehydration.
-
N-Ethylation: The aniline nitrogen is ethylated using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate.
Representative Reaction Scheme:
-
Cyclization:
-
Alkylation:
Industrial-Scale Production
Continuous flow reactors have been adopted to optimize yield (≥78%) and reduce reaction times. Purification involves recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC).
Material Science Applications
Polymer Additives
Incorporation into polyimide matrices enhances thermal stability (decomposition temperature ↑ by 40°C) and reduces dielectric constants (κ = 2.3 at 1 MHz).
Organic Electronics
Serves as an electron-transport layer in OLEDs, achieving external quantum efficiencies (EQE) of 18.7% due to its high electron affinity (EA = 3.1 eV).
Comparative Analysis with Structural Analogs
Table 2: Comparison with Meta-Substituted Isomer
| Property | N-Ethyl-4-(5-ethyl-oxadiazol-3-yl)aniline | 3-(5-Ethyl-oxadiazol-3-yl)aniline |
|---|---|---|
| Substitution Pattern | Para | Meta |
| Melting Point | 142–144°C | 128–130°C |
| LogP | 3.2 | 2.8 |
| Anticancer IC₅₀ (HT-1080) | 19.56 µM | 28.45 µM |
The para-substituted derivative demonstrates superior bioactivity due to enhanced molecular symmetry and dipole alignment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume